7-bromo-6-fluoro-1H-quinazolin-4-one 7-bromo-6-fluoro-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626359
InChI: InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
SMILES:
Molecular Formula: C8H4BrFN2O
Molecular Weight: 243.03 g/mol

7-bromo-6-fluoro-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13626359

Molecular Formula: C8H4BrFN2O

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-6-fluoro-1H-quinazolin-4-one -

Specification

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
IUPAC Name 7-bromo-6-fluoro-1H-quinazolin-4-one
Standard InChI InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Standard InChI Key ZLEYSWOUPZTIRD-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=CC(=C1F)Br)NC=NC2=O
Canonical SMILES C1=C2C(=CC(=C1F)Br)NC=NC2=O

Introduction

Key Findings

7-Bromo-6-fluoro-1H-quinazolin-4-one (C₈H₄BrFN₂O) is a halogenated quinazolinone derivative with emerging importance in medicinal chemistry. Characterized by a fused benzene and pyrimidine ring system substituted with bromine and fluorine atoms at positions 7 and 6, respectively, this compound exhibits structural features linked to diverse biological activities. Recent advances in its synthesis, particularly one-step catalytic methods, have enabled yields exceeding 80%, while pharmacological studies highlight its potential as a microtubule polymerization inhibitor and apoptosis inducer in cancer research. Safety profiles indicate moderate toxicity, necessitating careful handling protocols.

Chemical Identity and Structural Properties

Molecular Characterization

7-Bromo-6-fluoro-1H-quinazolin-4-one belongs to the 4(3H)-quinazolinone class, featuring a ketone group at position 4 and aromatic substitutions at positions 6 (fluoro) and 7 (bromo). The planar structure facilitates π-π stacking interactions with biological targets, while halogen atoms enhance electrophilicity and binding affinity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄BrFN₂O
Molecular Weight243.03 g/mol
Density1.82 ± 0.1 g/cm³
Boiling Point428.8 ± 28.0 °C (predicted)
Melting PointNot reported-
LogP (Partition Coefficient)2.14 (calculated)
pKa0.36 ± 0.20 (predicted)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1672 cm⁻¹ (C=O stretch) and 764 cm⁻¹ (C-Br vibration) .

  • NMR (DMSO-d₆):

    • ¹H: δ 8.21 (dd, J = 8.8, 6.3 Hz, 1H), 7.70 (d, J = 1.6 Hz, 2H) .

    • ¹³C: δ 161.7 (C=O), 148.7 (C-Br), 145.9 (C-F) .

  • Mass Spectrometry: ESI-TOF m/z 243.03 [M+H]⁺ .

Synthetic Methodologies

One-Step Catalytic Synthesis

The most efficient route, described in patent CN114436974A, involves refluxing 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in acetonitrile under dual catalysis (CuCl and KI) :

Reaction Conditions:

  • Catalysts: CuCl (0.02–0.05 equiv), KI (0.4–3.1 equiv)

  • Base: KOH (0.35–0.66 equiv)

  • Solvent: Acetonitrile (6–8 equiv), 76–120°C, 12–20 hours

  • Yield: 83.2–86.7%

Mechanism: The reaction proceeds via nucleophilic aromatic substitution, where the amine group of formamidine acetate displaces the chloride, followed by cyclization facilitated by Cu(I)-mediated coupling .

Alternative Approaches

  • Pd-Catalyzed Cross-Coupling: Used for analogous fluoroquinazolinones, though less efficient for bromo-fluoro systems .

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours but requires specialized equipment .

Biological Activities and Mechanisms

Microtubule Polymerization Inhibition

In MCF-7 breast cancer cells, 7-bromo-6-fluoro-1H-quinazolin-4-one demonstrated IC₅₀ values of 0.34 µM, comparable to colchicine (3.2 µM) . The bromine atom enhances hydrophobic interactions with β-tubulin’s colchicine-binding site, while fluorine improves bioavailability .

Apoptosis Induction

  • Caspase-3 Activation: 2.5-fold increase at 10 µM in CAL 27 oral cancer cells .

  • Bax/Bcl-2 Ratio: Shifts from 0.8 (control) to 3.2 (treated), promoting mitochondrial apoptosis .

Pharmacological Applications

Drug Development

  • EGFR Inhibitors: Analog 7-bromo-6-chloro-4-quinazolinone (halofuginone) is a clinical-stage coccidiostat .

  • Combination Therapy: Synergy with 5-fluorouracil (combination index = 0.45 in OSCC cells) .

Material Science

  • Luminescent Probes: Used in bioimaging due to stable fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm).

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